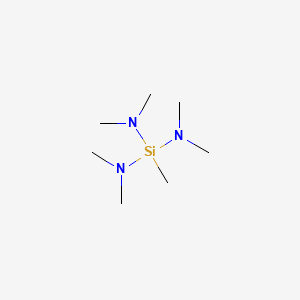
(Triphenylsilyl)acetylene
Overview
Description
(Triphenylsilyl)acetylene is an organic compound with the molecular formula C20H16Si. It is a terminal alkyne, characterized by the presence of a triple bond between carbon atoms and a triphenylsilyl group attached to one of the carbon atoms. This compound is known for its utility in organic synthesis and its role as a building block for more complex molecules .
Preparation Methods
(Triphenylsilyl)acetylene can be synthesized through various methods. One common approach involves the reaction of triphenylsilyllithium with chlorotrimethylene. The reaction proceeds as follows: [ \text{(Ph}_3\text{Si)Li} + \text{HCCl}_3 \rightarrow \text{(Ph}_3\text{Si)C≡CH} + 3 \text{LiCl} ] This method is efficient and yields high purity this compound.
Chemical Reactions Analysis
(Triphenylsilyl)acetylene undergoes various types of chemical reactions due to the presence of the alkyne functionality. Some notable reactions include:
Sonogashira Coupling: This reaction couples the alkyne with aryl or vinyl halides to form substituted alkynes.
Rhodium-Catalyzed Asymmetric Addition: This reaction involves the addition of this compound to diphenylphosphinylallene.
Scientific Research Applications
(Triphenylsilyl)acetylene is widely used in scientific research due to its reactivity and versatility. Some applications include:
Mechanism of Action
The mechanism of action of (Triphenylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The alkyne group can undergo addition reactions, coupling reactions, and other transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
(Triphenylsilyl)acetylene can be compared with other similar compounds such as:
- (Triethylsilyl)acetylene
- (Triisopropylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene These compounds share the alkyne functionality but differ in the nature of the silyl group attached to the alkyne. The triphenylsilyl group in this compound provides unique steric and electronic properties that can influence its reactivity and applications .
Properties
IUPAC Name |
ethynyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADKYPSVXRWORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349043 | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6229-00-1 | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triphenylsilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (triphenylsilyl)acetylene used in the synthesis of selenothioic acid S-esters?
A: this compound serves as a starting material in the synthesis of S-aryl selenothioic acid esters. [] The research paper describes reacting this compound with n-butyllithium, selenium, and substituted benzenethiols to produce the desired S-aryl esters. This method provides a route to access a variety of S-aryl selenothioic acid esters by varying the substituents on the benzenethiol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)






